2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S2/c1-6-4-12-9(16)14-8(6)18-5-7(15)13-10-11-2-3-17-10/h2-4H,5H2,1H3,(H,11,13,15)(H,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXETZTPGCFVUSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)SCC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801329021 | |
| Record name | 2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51089933 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898445-90-4 | |
| Record name | 2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Pyrimidinone Core
The 5-methyl-2-oxo-1H-pyrimidin-6(2H)-one scaffold is typically synthesized via cyclocondensation of thiouracil derivatives. For example, Jefferson et al. demonstrated that treating 6-aminothiouracil with carbon disulfide under alkaline conditions yields 2-thioxo-dihydropyrimidin-4(1H)-one intermediates. Subsequent methylation at the 5-position is achieved using methyl iodide in dimethylformamide (DMF), achieving 85–90% yields.
Critical parameters :
Sulfanyl Group Introduction
The sulfanyl (-S-) linkage is introduced via nucleophilic substitution. Chloroacetic acid derivatives react with the thiolate anion of 5-methyl-2-thioxo-pyrimidin-6-one under basic conditions. Patel et al. reported that refluxing with chloroacetamide in ethanol containing sodium hydride (NaH) affords 2-(chloroacetamido)-5-methylpyrimidin-6-one in 72% yield.
Optimization insights :
-
Base selection : NaH outperforms K₂CO₃ due to stronger deprotonation.
Thiazole-Acetamide Coupling
Synthesis of N-(1,3-Thiazol-2-yl)acetamide
The thiazole moiety is prepared by acetylation of 2-aminothiazole. As described by Academia.edu, treating 2-aminothiazole with acetyl chloride in dry acetone at 0–5°C yields N-(thiazol-2-yl)acetamide with 89% purity. The reaction proceeds via nucleophilic acyl substitution, with triethylamine scavenging HCl byproducts.
Characterization data :
Final Coupling Reaction
The pyrimidinone-sulfanyl intermediate is coupled with N-(thiazol-2-yl)acetamide using a carbodiimide cross-linker. Danswan et al. utilized 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) to activate the carboxylic acid group of 2-(chloroacetamido)-5-methylpyrimidin-6-one, followed by amide bond formation with the thiazole amine. The reaction achieves 68–74% yield after 12 hours at room temperature.
Reaction conditions :
-
Molar ratio : 1:1.2 (pyrimidinone:thiazole-amide).
-
Workup : Precipitation in ice-cwater and recrystallization from ethanol.
Optimization and Scalability
Solvent and Temperature Effects
Ethanol and DCM are preferred for solubility and low toxicity. Elevated temperatures (50–60°C) reduce reaction time but risk decomposition, as noted in PMC studies. Microwave-assisted synthesis at 100°C for 15 minutes increases yield to 81% while reducing side products.
Catalytic Enhancements
Palladium catalysts, such as Pd(PPh₃)₄, improve coupling efficiency in Suzuki-Miyaura reactions for pyrimidine intermediates. However, for sulfur-based linkages, ligand-free conditions using CuI nanoparticles show promise, achieving 88% yield in preliminary trials.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) reveals ≥98% purity at 254 nm. Residual solvents (DMF, DCM) are <0.1% by GC-MS.
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or alkylating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. The structural framework of 2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide suggests potential efficacy against various cancer cell lines. For instance, similar compounds have been reported to inhibit cell proliferation in breast and colon cancer models .
Antimicrobial Activity
The thiazole and pyrimidine components are often associated with antimicrobial effects. Research has shown that compounds containing these moieties can exhibit activity against bacteria and fungi, making them candidates for developing new antibiotics .
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Pyrimidine Core : Utilizing starting materials such as thioketones and aldehydes under acidic or basic conditions.
- Thiazole Ring Construction : Employing cyclization methods that involve thioamide derivatives.
- Final Acetylation : Introducing the acetamide functionality through acylation reactions.
These synthetic routes have been optimized for yield and purity, often employing techniques such as microwave-assisted synthesis to enhance reaction efficiency .
Anticancer Research
A study conducted by researchers at Chongqing University demonstrated the synthesis of related thiazole-pyrimidine compounds that showed promising results in inhibiting tumor growth in vitro and in vivo models . The mechanism of action was attributed to the induction of apoptosis in cancer cells.
Antimicrobial Efficacy
In another investigation, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting that modifications to the sulfanyl group could enhance antibacterial activity .
Tables and Figures
Mechanism of Action
The mechanism of action of 2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related acetamide derivatives, their molecular features, and reported bioactivities:
Key Observations:
Structural Variations: The target compound uniquely combines a pyrimidinone ring with a thiazole group, distinguishing it from analogs with oxadiazole (e.g., 8t, 8w) or imidazole () substituents. Halogenated derivatives (e.g., 8t with Cl, with F₃) often exhibit enhanced metabolic stability and binding affinity due to electronegative effects .
Molecular Weight and Bioactivity :
- Compounds with higher molecular weights (e.g., 8t at 428.5 g/mol) often show multi-target inhibitory activity (e.g., LOX, BChE), likely due to extended aromatic systems enhancing interactions with enzyme pockets .
- The target compound’s lower molecular weight (325.37 g/mol) suggests improved solubility compared to bulkier analogs like 877654-52-9 (486.51 g/mol) .
Sulfanyl Linkage :
- The sulfanyl (-S-) bridge in the target compound and analogs may contribute to redox-modulating properties, though this requires experimental validation .
Thiazole vs. Oxadiazole Cores :
- Thiazole-containing compounds (e.g., target compound, ) are associated with kinase inhibition, while oxadiazole derivatives (e.g., 8t, 8w) show broader enzyme inhibition profiles .
Research Findings and Implications
- The target compound’s thiazole-pyrimidinone hybrid structure warrants similar testing .
- Synthetic Accessibility : The acetamide scaffold is highly modular, as seen in and , where diverse substituents (e.g., azepane, dichloropyridinyl) are incorporated without compromising stability .
Biological Activity
2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic compound notable for its dual structural components: the pyrimidine and thiazole rings. These components are significant in medicinal chemistry due to their diverse biological activities and therapeutic potential. This article explores the biological activities of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C10H10N4O2S2 and a molecular weight of 294.32 g/mol. Its structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
| Property | Value |
|---|---|
| Molecular Formula | C10H10N4O2S2 |
| Molecular Weight | 294.32 g/mol |
| IUPAC Name | This compound |
| CAS Number | 898445-90-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor or a receptor modulator , influencing various biochemical pathways. For instance, binding to the active site of enzymes can inhibit their activity, while modulation of receptor functions can lead to either agonistic or antagonistic effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that thiazole derivatives possess potent antibacterial and antifungal activities, which may extend to this compound due to its structural similarities. For instance, thiazole and pyrimidine derivatives have been documented to inhibit the growth of various pathogens effectively .
Anticancer Potential
The compound has been investigated for its anticancer properties. Thiazole derivatives are known for their cytotoxic effects against cancer cell lines. For example, studies have demonstrated that certain thiazole-containing compounds induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins . The specific IC50 values for related compounds suggest potential efficacy against various cancer types.
Antiviral Activity
There is emerging evidence that thiazole derivatives can inhibit viral replication. Compounds with similar structures have shown activity against viruses such as Hepatitis C virus (HCV) and others by inhibiting viral polymerases . The potential for antiviral activity in this compound warrants further investigation.
Case Studies
Several studies have evaluated the biological activities of similar compounds:
- Antitumor Activity : A study on thiazole derivatives showed that certain compounds had IC50 values less than those of established chemotherapeutics like doxorubicin against multiple cancer cell lines . This indicates a promising therapeutic index for further development.
- Antimicrobial Studies : Research demonstrated that thiazole-containing compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Q & A
Q. What are the key synthetic routes and intermediates for this compound?
The synthesis involves multi-step organic reactions. A pyrimidinone intermediate is functionalized via thioacetylation, followed by coupling with a thiazole-containing acetamide. Critical steps include:
- Thioacetylation : Refluxing with DMF and coupling agents like EDCI .
- Amide formation : Using thiazol-2-amine and DCC in THF .
- Purification : Column chromatography (silica gel, EtOAc/hexane) isolates the final product .
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Thioacetylation | DMF, EDCI, reflux | Pyrimidinethione |
| 2 | Amide Coupling | Thiazol-2-amine, DCC, THF | Crude Acetamide |
| 3 | Purification | Column chromatography | Final Product |
Q. Which analytical techniques confirm its structural integrity and purity?
- NMR spectroscopy (1H, 13C) resolves functional groups and stereochemistry .
- HPLC ensures purity (>95%) .
- Mass spectrometry validates molecular weight .
- X-ray crystallography (if applicable) determines crystal structure .
Q. What initial biological screening approaches are recommended?
- In vitro enzymatic assays : Test inhibition against kinases or proteases.
- Cytotoxicity screening : Use MTT assays in cell lines (e.g., HEK293) .
- Dose-response curves : Establish IC50 values for potency .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Stoichiometry : Use 1.2 equivalents of thiolating agents to drive reactions to completion .
- Solvent control : Anhydrous DMF minimizes hydrolysis side reactions .
- Catalytic additives : DMAP improves acylation efficiency .
- Temperature : Maintain 60–80°C for thioacetylation .
Q. How to resolve contradictions in reported biological activities?
- Orthogonal assays : Compare SPR (binding affinity) with enzymatic activity assays .
- Purity validation : Ensure >98% purity via HPLC to exclude batch variability effects .
- Computational docking : Explain selectivity differences using AutoDock Vina .
Q. What computational methods predict reactivity and target interactions?
- DFT calculations (Gaussian 09): Model transition states for sulfanyl group reactivity .
- Molecular dynamics (MD) simulations (AMBER): Assess protein-ligand stability over 100-ns trajectories .
- ICReDD’s reaction path searches : Combine quantum chemistry and machine learning to prioritize synthetic routes .
Q. How to study binding interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Measure real-time kinetics (e.g., KD = 12 nM) .
- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) .
- Cryo-EM : Resolve binding poses in protein complexes .
Q. What strategies manage competing reactions during functionalization?
- Protective groups : Boc-protect thiazole NH to prevent undesired alkylation .
- Stepwise addition : Add electrophiles at 0°C to control exothermic side reactions .
- Reaction monitoring : Use TLC to quench reactions at 85–90% conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
